![molecular formula C10H26O3Si2 B102230 Bis[2-(trimethylsilyloxy)ethyl] Ether CAS No. 16654-74-3](/img/structure/B102230.png)

Bis[2-(trimethylsilyloxy)ethyl] Ether

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

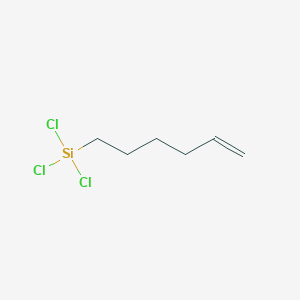

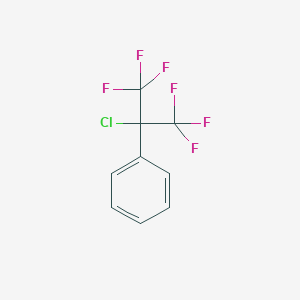

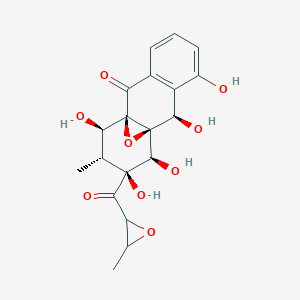

Bis[2-(trimethylsilyloxy)ethyl] Ether, also known as BTSE, is a small molecule that has been used in a variety of scientific research applications. BTSE is a silyl ether, which is a type of organic compound that has both a carbon-oxygen bond and a silicon-oxygen bond. The chemical structure of BTSE contains two trimethylsilyloxyethyl groups, which are connected by an ether linkage. BTSE is a colorless liquid at room temperature and has a low vapor pressure.

Applications De Recherche Scientifique

Polymerization Catalysts

Ether and thioether backbone substituents in bis(imino)pyridine iron complexes, related in structure to Bis[2-(trimethylsilyloxy)ethyl] Ether, have been investigated for their roles in the polymerization of ethylene. Some derivatives exhibit remarkable activity, rivaling the most efficient systems known to date. This research underscores the impact of heteroatom backbone substituents on the catalytic behavior and efficiency in ethylene polymerization processes (Smit et al., 2004).

Synthesis of Organofluorine Compounds

The synthesis and reactions of fluorine-containing bis(silyl enol ethers), such as 2-fluoro-1,3-bis(trimethylsilyloxy)-1,3-butadienes, demonstrate the versatility of ether-functionalized compounds in producing various organofluorine compounds. These compounds, which share functional similarity with this compound, enable convenient synthesis routes to organofluorine compounds not readily accessible by other methods (Adeel et al., 2008).

Metal Ion Extraction and Coordination Chemistry

Ionic liquids with ether-functionalized cations demonstrate unique thermomorphic behavior in water, useful for the homogeneous liquid-liquid extraction of first-row transition metals. Such properties highlight the potential of ether-functionalized compounds in separation processes and coordination chemistry, relevant to the structural features of this compound (Depuydt et al., 2015).

Safety and Hazards

“Bis[2-(trimethylsilyloxy)ethyl] Ether” is a combustible liquid . It should be kept away from heat/sparks/open flames/hot surfaces and no smoking should be allowed near it . Protective gloves, eye protection, and face protection should be worn when handling it . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it . It should be stored in a well-ventilated place and kept cool .

Mécanisme D'action

Bis[2-(trimethylsilyloxy)ethyl] Ether, also known as 2,2,10,10-Tetramethyl-3,6,9-trioxa-2,10-disilaundecane, is a compound with a molecular weight of 250.49 and a molecular formula of C10H26O3Si2 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

The primary targets of this compound are currently unknown. The compound is used in proteomics research , suggesting it may interact with proteins or other biomolecules.

Mode of Action

Given its use in proteomics research

Biochemical Pathways

Propriétés

IUPAC Name |

trimethyl-[2-(2-trimethylsilyloxyethoxy)ethoxy]silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H26O3Si2/c1-14(2,3)12-9-7-11-8-10-13-15(4,5)6/h7-10H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZCNNAQIFXLAEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OCCOCCO[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H26O3Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10339035 |

Source

|

| Record name | Bis[2-(trimethylsilyloxy)ethyl] Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10339035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.48 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16654-74-3 |

Source

|

| Record name | Bis[2-(trimethylsilyloxy)ethyl] Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10339035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

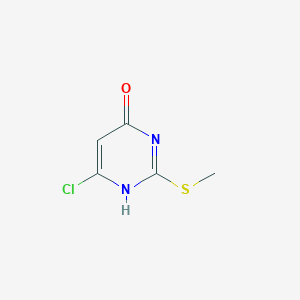

![(2R,3R,4S,5R)-5-[[[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-2-(3-carbamothioylpyridin-1-ium-1-yl)-4-hydroxyoxolan-3-olate](/img/structure/B102148.png)

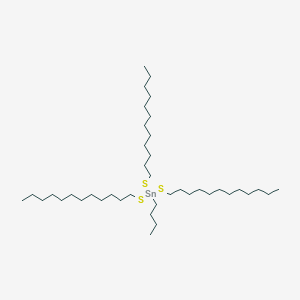

![6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine](/img/structure/B102168.png)